molecular formula C16H7F2N3O3S2 B2961092 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 905691-01-2

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2961092
CAS RN: 905691-01-2
M. Wt: 391.37
InChI Key: HDUAGZNINAHKMZ-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DB772 and has been studied for its pharmacological activities, such as anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Antidepressant Drug Synthesis

This compound has been explored in the synthesis of antidepressant drugs. The review article from RSC Publishing highlights the role of metal-catalyzed reactions in creating key structural motifs found in antidepressants . The compound’s structure allows for the development of novel dual- or multi-target antidepressants, aiming to provide quick onset, low side effects, and enhanced cognitive function.

Medicinal Chemistry Research

In medicinal chemistry, the compound’s derivatives are being studied for their potential pharmacological effects. Research includes evaluating anti-inflammatory, analgesic, and ulcerogenic activities, as well as lipid peroxidation activities . This is crucial for developing new therapeutic agents that can treat diseases without the adverse effects associated with traditional drugs.

Chemical Property Analysis

The compound’s unique chemical structure makes it a subject of interest in studies related to its physical properties, toxicity, and potential as a building block for more complex chemical entities . Understanding these properties is essential for its application in drug design and synthesis.

Neurotransmitter Release Modulation

Given its potential role in the synthesis of antidepressants, this compound may affect the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . This could lead to new treatments for mood disorders.

COX Inhibition Study

The compound’s derivatives have been investigated for their role in inhibiting cyclo-oxygenase (COX), which is significant in the inflammatory process . This research is particularly relevant for creating safer anti-inflammatory medications.

Heterocyclic Chemistry

The compound’s benzothiazole core is a valuable moiety in heterocyclic chemistry, which is fundamental in the discovery of new drugs with diverse pharmacological activities. Its incorporation into different heterocycles could lead to the discovery of compounds with novel therapeutic properties.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F2N3O3S2/c17-8-5-10(18)14-12(6-8)26-16(19-14)20-15(22)13-4-7-3-9(21(23)24)1-2-11(7)25-13/h1-6H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUAGZNINAHKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

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